molecular formula C34H30N2O5 B1672056 Farglitazar CAS No. 196808-45-4

Farglitazar

Número de catálogo B1672056
Número CAS: 196808-45-4
Peso molecular: 546.6 g/mol
Clave InChI: ZZCHHVUQYRMYLW-HKBQPEDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Farglitazar is a peroxisome proliferator-activated receptor agonist which was formerly under development by GlaxoSmithKline . It was intended for the treatment of hepatic fibrosis, but failed to show efficacy in phase II clinical trials . After reaching phase III for type 2 diabetes, further development was discontinued .


Synthesis Analysis

The degradation of Farglitazar was investigated in aqueous solution and in the solid state . It was stressed under acidic, natural pH, basic, and oxidative conditions in solution . In the solid state, the drug substance was stressed with heat, high humidity, and light .


Molecular Structure Analysis

Farglitazar has a complex molecular structure. Its IUPAC name is N-(o-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine . Its molecular formula is C34H30N2O5 .


Chemical Reactions Analysis

Farglitazar was found to be most labile toward oxidative stress . A series of mechanistic experiments demonstrated that oxidative degradation of Farglitazar is caused primarily by singlet oxygen formed under thermal conditions .


Physical And Chemical Properties Analysis

Farglitazar has a molar mass of 546.61 g/mol . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 12 rotatable bonds . Its topological polar surface area is 101.66 .

Aplicaciones Científicas De Investigación

1. Farglitazar in Hepatic Fibrosis

Farglitazar (GI262570), a selective peroxisome proliferator-activated receptor gamma (PPARγ) activator, was evaluated for its antifibrotic effect in patients with chronic hepatitis C. Despite its potential to inhibit stellate cell activation, the study concluded that farglitazar did not significantly affect stellate cell activation or fibrosis in patients with moderate fibrosis due to chronic hepatitis C, even after 52 weeks of treatment (McHutchison et al., 2010).

2. Chemical Degradation and Stability

A study explored the chemical degradation of farglitazar under various conditions. It was observed that farglitazar is most susceptible to oxidative stress. The oxidative degradation of farglitazar primarily occurs due to singlet oxygen formed under thermal conditions. This research provides insights into the stability and degradation pathways of farglitazar, which is crucial for its development and storage (Reynolds et al., 2017).

3. PPARγ Activation and Diabetes

Research on farglitazar's role as a PPARγ agonist has highlighted its potential in treating hepatic fibrosis and its hypoglycemic and lipid-lowering activity. Farglitazar shows greater selectivity for PPARγ over PPARα, and it's developed mainly for treating hepatic fibrosis (Definitions, 2020).

4. Inverse Agonism of PPARγ

A study disclosed the synthesis of 160 farglitazar analogues, revealing atypical inverse agonism of PPARγ in mature adipocytes. This research provides valuable information on the structural and functional aspects of farglitazar and its analogues, especially in the context of diabetes treatment (Trump et al., 2007).

5. Fibrogenesis and Liver Fibrosis

A study on serological type III collagen formation showed thatpatients undergoing treatment with farglitazar for advanced hepatitis C exhibited specific responses in fibrogenesis. This finding suggests that farglitazar may influence the fibrogenesis process in liver fibrosis, although its effectiveness as an antifibrotic treatment was not established (Karsdal et al., 2016).

6. Effect on Mutant PPARγ Function

Farglitazar was studied for its ability to correct defects in ligand binding and coactivator recruitment caused by dominant-negative mutations in human peroxisome proliferator-activated receptor gamma (PPARγ). This research indicates that farglitazar, unlike other thiazolidinediones, can restore transcriptional function to a level comparable with the wild-type receptor, highlighting its potential therapeutic application in conditions related to PPARγ mutations (Agostini et al., 2004).

7. Ligand Recognition Flexibility

A study focusing on the ligand recognition of PPARγ revealed that farglitazar binds differently compared to other ligands like rosiglitazone. Farglitazar's binding involves both electrostatic interactions and van der Waals dispersion interactions with hydrophobic residues. This insight is crucial for understanding the molecular basis of its action and for the development of novel ligands targeting PPARγ (Yamagishi et al., 2010).

Safety And Hazards

Farglitazar should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling it . It should be kept away from drains, water courses, or the soil .

Propiedades

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCHHVUQYRMYLW-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047310
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farglitazar

CAS RN

196808-45-4
Record name Farglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Farglitazar
Reactant of Route 2
Farglitazar
Reactant of Route 3
Reactant of Route 3
Farglitazar
Reactant of Route 4
Farglitazar
Reactant of Route 5
Reactant of Route 5
Farglitazar
Reactant of Route 6
Farglitazar

Citations

For This Compound
647
Citations
J McHutchison, Z Goodman, K Patel, H Makhlouf… - Gastroenterology, 2010 - Elsevier
BACKGROUND & AIMS: Farglitazar (GI262570), an insulin-sensitizing agent, selectively binds and activates peroxisome proliferator-activated receptor γ (PPARγ) and inhibits stellate …
Number of citations: 95 www.sciencedirect.com
R Agrawal - Current drug targets, 2014 - ingentaconnect.com
The new chemical entity (NCE) has been knocked as novel antidiabetic agent, eg Saroglitazar. Saroglitazar is a drug for the treatment of Type II diabetes. Saroglitazar is marketed under …
Number of citations: 100 www.ingentaconnect.com
C Spraggs, A McCarthy, L McCarthy… - Pharmacogenetics …, 2007 - journals.lww.com
… phase III clinical trials of the PPARγ agonist farglitazar (administered alone or in … farglitazar treatment alone. Sequencing of SCNN1B in 207 Caucasian participants receiving farglitazar …
Number of citations: 18 journals.lww.com
LA Sorbera, PA Leeson, L Martin… - Drugs of the Future, 2001 - access.portico.org
Farglitazar Page 1 that there will be approximately 300 million individuals with diabetes by the year 2005 (3). Diabetes is classified into 4 major subtypes. Type 1 diabetes, also known …
Number of citations: 2 access.portico.org
S Azukizawa, M Kasai, K Takahashi, T Miike… - Chemical and …, 2008 - jstage.jst.go.jp
… KY-021 and farglitazar dose-dependently lowered plasma TG levels at 0.3—3 mg/kg/d for 6 … 021 were greater than those of farglitazar (Table 7). KY-021 but not farglitazar at 1 and 3 mg/…
Number of citations: 31 www.jstage.jst.go.jp
C Kalliora, K Drosatos - Journal of cardiovascular pharmacology, 2020 - ncbi.nlm.nih.gov
… was farglitazar, which was discontinued in phase-III clinical trials due to evidence of edema. Farglitazar … The retraction of farglitazar was followed by discontinuation of ragaglitazar, 35 …
Number of citations: 13 www.ncbi.nlm.nih.gov
A Farce, N Renault, P Chavatte - Current Medicinal Chemistry, 2009 - ingentaconnect.com
… binder module in the fashion of farglitazar. … ened farglitazar lacking utterly the effector module. It should be noted that, although the binder module is superimposed with that of farglitazar …
Number of citations: 57 www.ingentaconnect.com
DW Reynolds, JM Campbell, BS Johnson… - Journal of …, 2017 - Elsevier
… farglitazar (1) was investigated using a series of controlled stress testing experiments. Farglitazar … Farglitazar was found to be most labile toward oxidative stress. A series of mechanistic …
Number of citations: 4 www.sciencedirect.com
C Fievet, JC Fruchart, B Staels - Current opinion in pharmacology, 2006 - Elsevier
… Transcriptional activity of muraglitazar, tesaglitazar and farglitazar on human PPARα (a) and … Moreover, muraglitazar and farglitazar are significantly more potent at PPARγ than is …
Number of citations: 245 www.sciencedirect.com
K Yamagishi, K Yamamoto, Y Mochizuki… - Bioorganic & medicinal …, 2010 - Elsevier
… are required for the binding of farglitazar to PPARγ. This property also results in higher activity for farglitazar than for rosiglitazone, because farglitazar binds tightly to PPARγ through …
Number of citations: 25 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.